molecular formula C22H21N3O2 B2952854 N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide CAS No. 899978-50-8

N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide

Cat. No. B2952854
CAS RN: 899978-50-8
M. Wt: 359.429
InChI Key: XVBPTTWRYXEOPV-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide” are not available in the current literature .

Scientific Research Applications

Hydrogen-bonded Supramolecular Networks

Gene-Hsiang Lee and colleagues have investigated molecules like N,N'-bis(4-pyridylmethyl)oxalamide, highlighting their ability to form extended supramolecular networks through hydrogen bonding. These networks are significant for understanding molecular assembly and designing materials with specific properties (Lee, 2010).

Catalytic Applications

Ying Chen et al. demonstrated the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in copper-catalyzed coupling reactions. This highlights its potential in facilitating chemical reactions important for synthesizing complex organic molecules (Chen et al., 2023).

Photophysics and DFT Studies

Caleb F. Harris and colleagues explored the photophysics and conducted a DFT study on phosphorescent platinum complexes related to N,N-diphenyl derivatives, offering insights into their electronic transitions and potential applications in light-emitting devices (Harris et al., 2013).

Synthesis and Structural Characterization

V. Mamedov and collaborators developed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, illustrating the versatility of these compounds in organic synthesis and potential applications in developing new materials or pharmaceuticals (Mamedov et al., 2016).

Room Temperature Cu-Catalyzed N-Arylation

Subhajit Bhunia and Subhadip De, along with D. Ma, have shown that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) can act as a promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides, indicating its role in facilitating efficient and selective chemical transformations (Bhunia et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the mechanism of action for “N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide” is not available .

Safety and Hazards

Information on the safety and hazards of “N1-(3,3-diphenylpropyl)-N2-(pyridin-4-yl)oxalamide” is not available .

properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-pyridin-4-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c26-21(22(27)25-19-11-14-23-15-12-19)24-16-13-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,14-15,20H,13,16H2,(H,24,26)(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBPTTWRYXEOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=NC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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